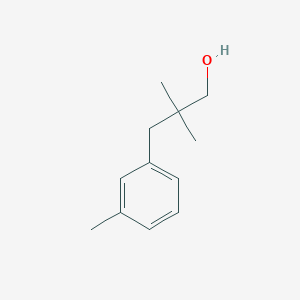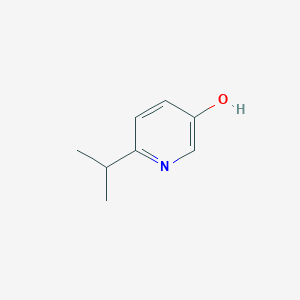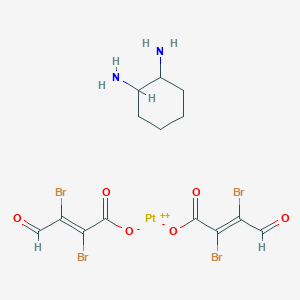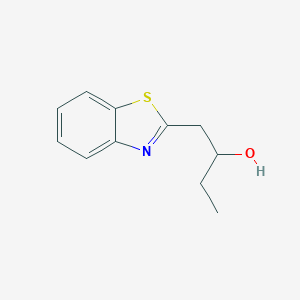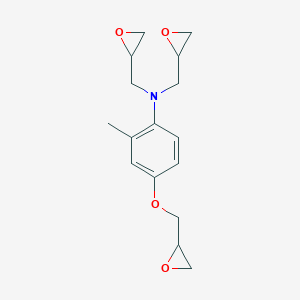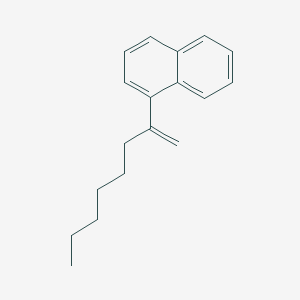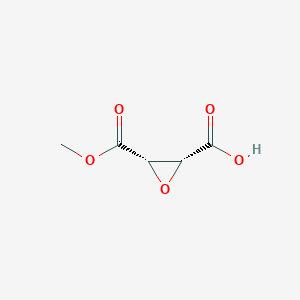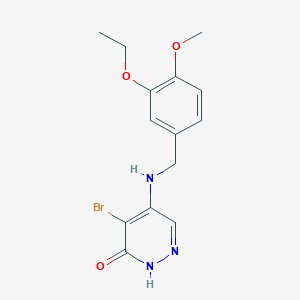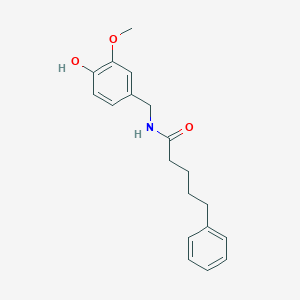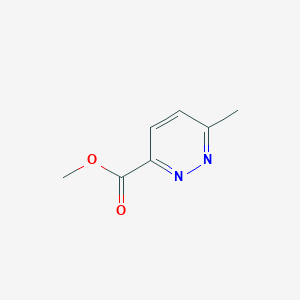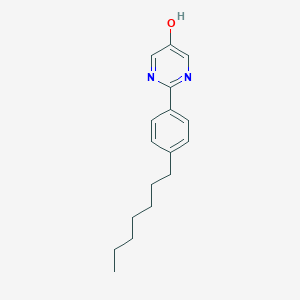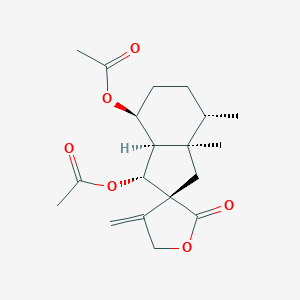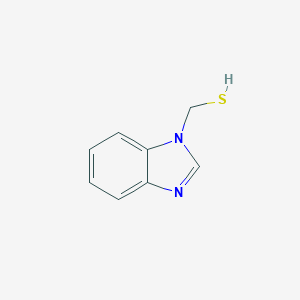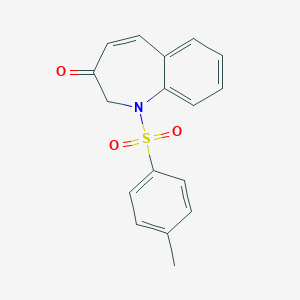
1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one, also known as MSB, is a chemical compound with potential therapeutic applications in various fields. It belongs to the class of benzazepine derivatives and has been studied extensively for its pharmacological properties.
Mechanism Of Action
The mechanism of action of 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one is still under investigation, but it is believed to involve the modulation of specific signaling pathways and the inhibition of enzymes involved in various cellular processes. 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one has been shown to target the PI3K/AKT/mTOR signaling pathway, which is involved in cell growth and survival. 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one has also been found to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical And Physiological Effects
1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one has been shown to have various biochemical and physiological effects, depending on the specific research application. In cancer research, 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one has been found to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one has been found to modulate the activity of neurotransmitters and improve cognitive function.
Advantages And Limitations For Lab Experiments
1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one has several advantages for lab experiments, including its high yield and purity, its availability for further research, and its potential therapeutic applications in various fields. However, there are also limitations to using 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one in lab experiments, including its potential toxicity and the need for further investigation into its mechanism of action.
Future Directions
There are several future directions for 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one research, including its potential use in combination therapies for cancer and inflammation, its potential use in the treatment of neurological disorders, and its potential use as a diagnostic tool for specific diseases. Further investigation is needed to fully understand the mechanism of action of 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one and its potential therapeutic applications in various fields.
Conclusion:
In conclusion, 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one is a promising chemical compound with potential therapeutic applications in various fields. Its synthesis method has been optimized and validated, making it readily available for further research. 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one has been shown to have various biochemical and physiological effects, depending on the specific research application. While there are limitations to using 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one in lab experiments, there are also several future directions for 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one research, making it an exciting area of study for scientific research.
Synthesis Methods
The synthesis of 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one involves the reaction of 4-methylbenzenesulfonyl chloride with 3-aminobenzophenone in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one in a high yield and purity. This synthesis method has been optimized and validated in various studies, making 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one readily available for further research.
Scientific Research Applications
1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one has been studied extensively for its potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders. In cancer research, 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. In inflammation research, 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one has been found to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one has been shown to modulate the activity of neurotransmitters and improve cognitive function.
properties
CAS RN |
19673-37-1 |
|---|---|
Product Name |
1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one |
Molecular Formula |
C17H15NO3S |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one |
InChI |
InChI=1S/C17H15NO3S/c1-13-6-10-16(11-7-13)22(20,21)18-12-15(19)9-8-14-4-2-3-5-17(14)18/h2-11H,12H2,1H3 |
InChI Key |
DTJAFLGZMHVOPH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(=O)C=CC3=CC=CC=C32 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(=O)C=CC3=CC=CC=C32 |
synonyms |
1-[(4-Methylphenyl)sulfonyl]-1H-1-benzazepin-3(2H)-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



